Chimonanthine

Melanogenesis Tyrosinase Inhibition Natural Product Pharmacology

Chimonanthine is a dimeric hexahydropyrroloindole alkaloid found in plants of the Calycanthaceae family, including Chimonanthus praecox. It belongs to the calycanthaceous alkaloid class, characterized by oxidative coupling of two indole nuclei.

Molecular Formula C22H26N4
Molecular Weight 346.5 g/mol
CAS No. 5545-89-1
Cat. No. B1196302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChimonanthine
CAS5545-89-1
Synonymschimonanthine
Molecular FormulaC22H26N4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C
InChIInChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21+,22+/m0/s1
InChIKeyHOYXPMHLHJOGHD-FNAHDJPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Chimonanthine (CAS 5545-89-1): Chemical Profile and Procurement Considerations for Dimeric Hexahydropyrroloindole Alkaloid


Chimonanthine is a dimeric hexahydropyrroloindole alkaloid [1] found in plants of the Calycanthaceae family, including Chimonanthus praecox [2]. It belongs to the calycanthaceous alkaloid class, characterized by oxidative coupling of two indole nuclei [3]. The compound exists in three stereoisomeric forms: (-)-, (+)-, and meso-chimonanthine [4], with (-)-chimonanthine being the naturally occurring enantiomer. Its molecular formula is C22H26N4 with a molecular weight of 346.47 g/mol . As a chiral, dimeric natural product with a complex hexacyclic scaffold [4], chimonanthine presents distinct analytical, synthetic, and biological properties that differentiate it from related monomers and other dimeric alkaloids.

Why Chimonanthine Cannot Be Simply Substituted by Folicanthine or Calycanthidine


Within the calycanthaceous alkaloid family, chimonanthine, folicanthine, and calycanthidine share a common dimeric hexahydropyrroloindole core but differ critically in N-methylation patterns [1]. Folicanthine is an N-methyl derivative of chimonanthine, and calycanthidine bears an additional N-methyl group relative to folicanthine [1]. These subtle structural variations translate into quantifiable differences in biological potency, physicochemical properties, and synthetic accessibility. Consequently, assuming functional interchangeability between these analogs without direct comparative data introduces significant risk into experimental design, analytical method development, and procurement decisions [2].

Chimonanthine vs. Analogs: Direct Comparative Quantitative Evidence


Melanogenesis Inhibitory Potency: (-)-Chimonanthine Exhibits 1.5× and 1.9× Lower IC50 than (-)-Folicanthine and (-)-Calycanthidine

In a direct head-to-head comparison using theophylline-stimulated murine B16 melanoma 4A5 cells, (-)-chimonanthine demonstrated the highest melanogenesis inhibitory potency among five isolated dimeric pyrrolidinoindoline alkaloids [1]. The IC50 values, measured under identical assay conditions, rank as follows: (-)-chimonanthine (0.93 μM) < (-)-folicanthine (1.4 μM) < (-)-calycanthidine (1.8 μM) [1]. The observed 1.5-fold potency advantage over folicanthine and 1.9-fold over calycanthidine is statistically meaningful and correlates with dual inhibition of tyrosinase and TRP-1 mRNA expression [1].

Melanogenesis Tyrosinase Inhibition Natural Product Pharmacology

Enantiomeric Identity Determines Synthetic and Analytical Selection: (-)-, (+)-, and meso-Chimonanthine

Chimonanthine exists as three distinct stereoisomers with different synthetic accessibility and biological profiles [1][2]. (-)-Chimonanthine is the naturally occurring enantiomer isolated from plant sources [1]. meso-Chimonanthine has been synthesized in 91% yield via diazene-directed fragment assembly, representing a high-yield route for this specific stereoisomer [3]. (+)-Chimonanthine, in contrast to its enantiomers, has been reported to exhibit analgesic activity resembling that of hodgkinsine in vivo, whereas (-)- and meso- forms do not [4].

Stereochemistry Total Synthesis Chiral Resolution

Physicochemical Differentiation: Melting Point and Aqueous Solubility Compared to Folicanthine and Calycanthidine

Chimonanthine exhibits distinct physicochemical properties compared to its N-methylated analogs. Its melting point is 188-189 °C , which is significantly higher than that of folicanthine (118-119 °C) [1] and calycanthidine (142 °C) . Aqueous solubility at 25°C also differs: chimonanthine solubility is calculated as 1.1 g/L , whereas folicanthine is predicted at 0.28 g/L [2] and calycanthidine at approximately 450.8 mg/L [3].

Physicochemical Properties Formulation Analytical Method Development

Analgesic Activity: (+)-Chimonanthine Displays Hodkinesine-Like Profile, (-)- and meso- Forms Do Not

In a comparative evaluation of chimonanthine stereoisomers and synthetic intermediates, only (+)-chimonanthine and calycosidine resembled the analgesic profile of hodgkinsine in vivo, while (-)-chimonanthine and meso-chimonanthine did not exhibit this activity [1]. Parent chimonanthine stereoisomers (11-13) displayed low affinity for μ-opioid receptors, in contrast to the monourethane derivatives which showed strong binding [1]. This stereospecific activity profile necessitates careful selection of the correct enantiomer for pain research applications.

Analgesic Opioid Receptor Pain Research

Recommended Application Scenarios for Chimonanthine Based on Verified Evidence


Melanogenesis Research: Maximum Potency Studies

In projects investigating melanogenesis inhibition, (-)-chimonanthine is the preferred reference compound among calycanthaceous dimers due to its 1.5-fold to 1.9-fold lower IC50 (0.93 μM) relative to folicanthine (1.4 μM) and calycanthidine (1.8 μM) in B16 melanoma cells [1]. Its dual inhibition of tyrosinase and TRP-1 mRNA expression provides a well-defined mechanism of action [1].

Synthetic Chemistry: High-Yield Stereoisomer Production

For synthetic methodology development, meso-chimonanthine serves as an accessible target due to the reported 91% yield achieved via diazene-directed fragment assembly [2]. This high-yield route makes meso-chimonanthine a practical benchmark for evaluating new synthetic strategies targeting dimeric hexahydropyrroloindole scaffolds [2].

Analgesic Drug Discovery: Stereospecific Screening

In opioid receptor-based analgesic screening, (+)-chimonanthine is the appropriate enantiomer for study, as it alone demonstrates hodgkinsine-like in vivo analgesia among chimonanthine stereoisomers [3]. (-)- and meso-chimonanthine are unsuitable for this application and would be expected to yield negative results [3].

Analytical Method Development and Reference Standard

Due to its distinct physicochemical profile—melting point 188-189°C and aqueous solubility 1.1 g/L —(-)-chimonanthine is well-suited as an analytical reference standard for HPLC-based quantification and purity assessment of calycanthaceous alkaloids. Its melting point is ~60°C higher than that of folicanthine [4], facilitating differential thermal analysis.

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